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Furan-2-yl(thiophen-2-yl)methanol

Cat. No.: B7872096
M. Wt: 180.23 g/mol
InChI Key: ZKIRRJDVJPDXNE-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Thiophene (B33073) Chemistry

Furan and thiophene are fundamental five-membered aromatic heterocyclic compounds, distinguished by an oxygen or sulfur atom, respectively. ncert.nic.in They are key structural motifs in a vast array of organic molecules. Furan-2-yl(thiophen-2-yl)methanol is an unsymmetrical diarylmethanol derivative where the central carbinol carbon is attached to the 2-position of both a furan and a thiophene ring. This arrangement allows for the investigation of the combined electronic effects and relative reactivity of an electron-rich furan ring and a slightly less aromatic, but still reactive, thiophene ring within the same molecule. The synthesis of such unsymmetrical structures is a key focus in modern organic chemistry. nih.gov

Importance of Furan- and Thiophene-Containing Scaffolds in Synthetic Chemistry

Furan and thiophene moieties are considered privileged scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net Their derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. slideshare.netnih.govpharmatutor.org For instance, furan-containing drugs like ranitidine (B14927) have been used as anti-ulcer agents, while thiophene is a core component of drugs such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. slideshare.netnih.gov These rings serve not only as stable, easily functionalized core structures but also as versatile synthetic intermediates that can be transformed into other complex molecular architectures. nih.govresearchgate.net Their utility extends to the development of organic materials with specific electronic and optical properties.

Overview of Furylcarbinols in Organic Synthesis and Reactivity

Furylcarbinols, which are alcohols containing a furan ring attached to the carbinol carbon, are versatile intermediates in organic synthesis. matrix-fine-chemicals.com A key reaction of 2-furylcarbinols is the Piancatelli rearrangement, an acid-catalyzed transformation that converts them into highly functionalized cyclopentenones. rsc.org Furthermore, furylcarbinols can undergo oxidative ring expansion to form pyranone structures, a transformation known as the Achmatowicz reaction. researchgate.net These reactions provide powerful methods for constructing complex carbocyclic and heterocyclic systems from readily available furan-based starting materials. researchgate.netacs.org The development of enantioselective methods for the synthesis and reaction of chiral furylcarbinols is an area of active research, enabling the preparation of optically active products. acs.org

Research Significance of this compound as a Model Compound

This compound serves as a valuable model compound for studying the chemo- and regioselectivity of reactions involving two different heterocyclic rings. For example, in catalytic reactions, the metal catalyst may preferentially coordinate to either the oxygen of the furan or the sulfur of the thiophene, leading to different reaction outcomes. Research on related systems demonstrates that the furan and thiophene rings can be used as handles for directing complex-forming reactions or as substrates in catalytic transformations like hydrosilylation. acs.orgresearchgate.net The synthesis of such molecules is often a goal in itself to build libraries of compounds for biological screening or as building blocks for more complex targets. The reduction of related heterocyclic aldehydes to their corresponding methanols, for instance using biocatalysts like Saccharomyces cerevisiae, highlights the interest in preparing such carbinols for further synthetic elaboration or biological testing. researchgate.net

Data and Findings

Spectroscopic and Physical Data

While a comprehensive public dataset for this compound is not aggregated in a single source, typical spectroscopic characteristics can be inferred from studies on its constituent parts and similar structures. globalresearchonline.net

Table 1: Predicted Spectroscopic Data Ranges

Property Description
¹H NMR Aromatic protons for furan and thiophene rings would appear in the δ 6.0-7.5 ppm range. The methine proton (CH-OH) would likely be a singlet around δ 5.5-6.0 ppm, and the hydroxyl proton would be a broad singlet with a variable chemical shift.
¹³C NMR Aromatic carbons would resonate in the δ 100-150 ppm region. The carbinol carbon (CH-OH) would be expected around δ 65-75 ppm.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches for the aromatic rings above 3000 cm⁻¹, and C-O and C-S stretching vibrations in the fingerprint region.

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₉H₈O₂S). |

This table is predictive and based on general principles of spectroscopic analysis for similar heterocyclic compounds. globalresearchonline.net

Synthesis and Reactivity Research

The synthesis of this compound typically involves the reaction of a Grignard reagent or an organolithium species with an appropriate aldehyde.

Table 2: Common Synthetic Routes

Route Reactant 1 Reactant 2 Description
1 2-Thiophenemagnesium bromide Furan-2-carbaldehyde A Grignard reaction where the thiophene nucleophile attacks the furan aldehyde. tib.eu

| 2 | 2-Furyllithium | Thiophene-2-carbaldehyde | An organolithium addition reaction, offering an alternative to the Grignard method. |

This table outlines plausible and common synthetic strategies in heterocyclic chemistry. tib.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2S B7872096 Furan-2-yl(thiophen-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl(thiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRRJDVJPDXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furan 2 Yl Thiophen 2 Yl Methanol

General Synthetic Strategies for Furyl(heteroaryl)methanol Derivatives

The preparation of furyl(heteroaryl)methanol derivatives can be approached through several established synthetic routes. A common strategy involves the synthesis of a ketone precursor, specifically a furyl heteroaryl ketone, which is then reduced to the corresponding secondary alcohol.

One prevalent method for constructing the ketone intermediate is through Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich heteroaromatic compound, such as furan (B31954) or thiophene (B33073), with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov Due to the high electron density of five-membered heteroaromatic rings, these reactions often proceed more readily than with benzene (B151609) derivatives. nih.gov However, the stability of the heteroaromatic ring in the presence of strong acids is a critical consideration, with thiophene being generally more stable than furan under such conditions. nih.gov

Another approach involves the use of organometallic reagents. For instance, a furyl-containing organometallic species, such as 2-furyllithium, can be reacted with a heteroaromatic aldehyde, like thiophene-2-carbaldehyde. rsc.org This nucleophilic addition reaction directly forms the carbon-carbon bond and the secondary alcohol in a single step.

Specific Experimental Procedures for Furan-2-yl(thiophen-2-yl)methanol Synthesis

The synthesis of this compound is typically achieved through a two-step process: the formation of furan-2-yl(thiophen-2-yl)methanone, followed by its reduction to the target alcohol.

A common method for synthesizing the ketone precursor, furan-2-yl(thiophen-2-yl)methanone, involves the reaction of 2-furoyl chloride with thiophene. In this reaction, the stoichiometry between the reactants and the Lewis acid catalyst is crucial for optimal yield. Typically, equimolar amounts of 2-furoyl chloride and thiophene are used, with a slight excess of the Lewis acid, such as aluminum chloride, to drive the reaction to completion.

For the subsequent reduction step, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) is commonly employed. nih.gov The stoichiometry here involves using a molar excess of the reducing agent to ensure the complete conversion of the ketone to the alcohol.

A direct synthesis of this compound can be achieved via a Grignard reaction. This involves the reaction of a Grignard reagent, such as 2-thienylmagnesium bromide, with 2-furaldehyde. orgsyn.org In this case, equimolar amounts of the Grignard reagent and the aldehyde are typically used.

Table 1: Reagents for the Synthesis of this compound

StepReagentRole
Ketone Synthesis (Acylation) 2-Furoyl ChlorideAcylating Agent
ThiopheneSubstrate
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst
Alcohol Synthesis (Reduction) Furan-2-yl(thiophen-2-yl)methanoneSubstrate
Sodium Borohydride (NaBH₄)Reducing Agent
Alcohol Synthesis (Grignard) 2-Thienylmagnesium BromideNucleophile
2-FuraldehydeElectrophile

The conditions for the synthesis of this compound need to be carefully controlled to maximize yield and minimize side reactions.

For the Friedel-Crafts acylation to produce the ketone intermediate, the reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or carbon disulfide at low temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature. nih.gov The reaction is performed under an inert atmosphere, for example, nitrogen or argon, to prevent the reaction of the Lewis acid with atmospheric moisture.

The reduction of the ketone to the alcohol using sodium borohydride is generally conducted in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

In the case of the Grignard synthesis, anhydrous conditions are paramount. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. orgsyn.org The temperature is usually kept low initially (e.g., 0°C) during the addition of the aldehyde to the Grignard reagent to control the exothermic reaction, and then it is allowed to warm to room temperature. orgsyn.org

The structure of the synthesized this compound is confirmed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the protons on the furan and thiophene rings, as well as a signal for the methine proton of the alcohol group and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the heterocyclic rings. For instance, the protons on the furan and thiophene rings will appear in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The methine proton (CH-OH) will likely appear as a singlet or a multiplet depending on coupling with the hydroxyl proton, and the hydroxyl proton signal is often a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the furan and thiophene rings will have characteristic chemical shifts in the aromatic region. The carbon atom of the methanol group (C-OH) will appear in the aliphatic region, typically between δ 60 and 80 ppm.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further support the proposed structure.

Table 2: Representative Spectroscopic Data for this compound

TechniqueDescription
¹H NMR Provides information on the proton environment, including chemical shifts and coupling constants for the furan, thiophene, methine, and hydroxyl protons.
¹³C NMR Shows the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
Mass Spec Determines the molecular weight and provides fragmentation patterns for structural elucidation.

Purity Assessment and Isolation Techniques for this compound

After the synthesis, the crude product needs to be isolated and purified to remove any unreacted starting materials, byproducts, and residual solvents.

The initial workup of the reaction mixture typically involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

Column chromatography is a widely used technique for the purification of this compound. peerj.com A slurry of silica (B1680970) gel is packed into a column, and the crude product is loaded onto the top. A suitable eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their different affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the collection of the pure product in fractions. The purity of the collected fractions is typically monitored by thin-layer chromatography.

The final purity of the isolated this compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) , which can provide quantitative information about the percentage of the desired compound in the sample. The melting point of the solid product can also be a useful indicator of its purity.

Reaction Pathways and Mechanistic Studies Involving Furan 2 Yl Thiophen 2 Yl Methanol

Furan-2-yl(thiophen-2-yl)methanol in Rearrangement Reactions

The primary reactivity of this compound is demonstrated through its participation in rearrangement reactions, most notably the aza-Piancatelli rearrangement. These reactions leverage the inherent chemical properties of the 2-furylcarbinol motif to construct complex molecular architectures.

The aza-Piancatelli rearrangement is a powerful acid-catalyzed reaction that converts 2-furylcarbinols and an amine nucleophile into stereodefined 4-amino-cyclopentenones. rsc.orgwikipedia.orgnih.gov This transformation has been successfully applied to this compound. In a notable example, its reaction with N-(furan-2-ylmethyl)anilines was investigated as part of a chiral cobalt(II) complex-catalyzed asymmetric aza-Piancatelli/Diels-Alder cascade. rsc.org

The reaction, catalyzed by a complex of Co(BF₄)₂·6H₂O and a chiral N,N'-dioxide ligand, proceeds with high efficiency and stereoselectivity. rsc.org The thiophene (B33073) substituent is well-tolerated, leading to the formation of the corresponding complex cycloadduct in good yield and with high enantiomeric excess. rsc.org This demonstrates that the electronic nature of the thiophene ring is compatible with the catalytic cycle and does not impede the key rearrangement steps.

The general mechanism, initiated by a Lewis acid catalyst, involves activation of the carbinol, followed by nucleophilic attack by the amine, ring opening, and subsequent cyclization. nih.gov Lanthanide triflates, such as dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃), are also highly effective catalysts for this transformation. nih.gov

Table 1: Aza-Piancatelli/Diels-Alder Cascade Reaction of this compound rsc.org

Substrate (2-furylcarbinol)NucleophileCatalyst SystemProductYieldEnantiomeric Excess (ee)
This compoundN-(furan-2-ylmethyl)anilineCo(BF₄)₂·6H₂O / Chiral N,N'-dioxide ligandHexahydro-2a,5-epoxycyclopenta[cd]isoindole derivative61%87%

This compound functions as a quintessential 2-furylcarbinol precursor for the Piancatelli rearrangement. rsc.orgwikipedia.org The defining feature of these precursors is their ability to undergo an acid-catalyzed dehydration to generate a resonance-stabilized cationic intermediate. wikipedia.orgnih.gov This intermediate is central to the entire transformation, serving as the electrophile that drives the subsequent ring-opening and cyclization steps. The stability and reactivity of this cation are influenced by the substituent at the carbinol carbon—in this case, the thiophen-2-yl group. wikipedia.org The reaction's success with this substrate confirms that the thiophene ring effectively stabilizes the intermediate, allowing the rearrangement to proceed efficiently. rsc.org

Investigation of Reaction Intermediates

The mechanism of the Piancatelli rearrangement has been the subject of extensive study, with several key transient species being proposed and investigated through computational and experimental methods. wikipedia.orgnih.gov

While direct spectroscopic observation of the intermediates in the reaction of this compound is challenging due to their short lifetimes, their structures are well-established based on mechanistic studies of the general reaction. nih.govnih.gov The key transient species are:

Activated Alcohol/Oxonium Ion: The reaction begins with the coordination of a Lewis acid or protonation of the hydroxyl group, forming a good leaving group. nih.gov

Delocalized Cationic Intermediate: Loss of water generates a highly reactive cation that is stabilized by resonance across the furan (B31954) ring and the thiophene ring. wikipedia.org

Pentadienylic Cation: Following nucleophilic attack and furan ring-opening, a crucial pentadienylic cation is formed. nih.govnih.gov Density Functional Theory (DFT) calculations on related systems show this intermediate to be a key juncture in the reaction pathway, determining the final stereochemistry. nih.gov The conformation of this intermediate dictates the trans relationship of the substituents in the final cyclopentenone product. wikipedia.org

The pathway to the critical reactive intermediates begins with the acid-catalyzed elimination of the hydroxyl group from this compound. nih.gov This dehydration step is the commitment step for the rearrangement, generating the initial electrophilic species. wikipedia.org

In the context of the aza-Piancatelli reaction, this cation is intercepted by an amine nucleophile. nih.gov This attack leads to the opening of the furan ring, a process that relieves ring strain and results in the formation of the linear, conjugated pentadienylic cation. nih.govnih.gov This intermediate is poised for the subsequent electrocyclization that forms the new five-membered ring. nih.gov

Analysis of Cyclization Processes and Ring Transformations

The rearrangement of this compound involves a sophisticated cascade of cyclization and ring-transformation events.

The first and defining cyclization is the 4π-conrotatory electrocyclization of the pentadienylic cation intermediate. wikipedia.org This process is analogous to the Nazarov cyclization and proceeds with a high degree of stereocontrol, establishing the five-membered cyclopentenone ring. nih.gov The stereochemical outcome is dictated by the orbital symmetry rules for a 4π-electron system, which favors a conrotatory closure to yield the thermodynamically more stable trans product. wikipedia.org

In the specific cascade reaction involving this compound, a second ring transformation occurs via an intramolecular Diels-Alder reaction. rsc.org After the formation of the 4-aminocyclopentenone core, the furan moiety on the nitrogen nucleophile acts as a diene, and the newly formed, electron-deficient cyclopentenone ring acts as the dienophile. This intramolecular [4+2] cycloaddition forges the final, complex hexahydro-2a,5-epoxycyclopenta[cd]isoindole structure, creating multiple new stereocenters in a single, highly selective step. rsc.org This tandem process highlights the synthetic utility of this compound as a precursor for building intricate, polycyclic frameworks.

Formation of Cyclopentenone Frameworks

The acid-catalyzed reaction of this compound leads to the formation of a 4-hydroxy-5-(thiophen-2-yl)cyclopent-2-en-1-one framework. This transformation is highly diastereoselective, typically yielding the trans isomer as the major product. acs.orgmdpi.com The core of this reaction lies in the ability of the furan ring to undergo a ring-opening and subsequent recyclization cascade. The precursor, this compound, can be synthesized through the reaction of 2-furaldehyde with a thiophene-based Grignard reagent.

In a related transformation known as the aza-Piancatelli rearrangement, the reaction of this compound with an amine in the presence of a Lewis acid catalyst yields a 4-amino-5-(thiophen-2-yl)cyclopent-2-en-1-one derivative. This variant expands the synthetic utility of the core scaffold, allowing for the introduction of nitrogen-containing functionalities.

Intramolecular Cyclization Mechanisms

The currently accepted mechanism for the Piancatelli rearrangement of this compound is a cascade process initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a resonance-stabilized carbocation. acs.org This carbocation is susceptible to nucleophilic attack by water (in the classic Piancatelli rearrangement) or an amine (in the aza-Piancatelli variant) at the C5 position of the furan ring.

This attack leads to the opening of the furan ring, forming a key pentadienylic cation intermediate. The crucial step in the formation of the cyclopentenone ring is a 4π-electrocyclization of this intermediate. mdpi.comwikipedia.org This electrocyclization proceeds in a conrotatory fashion, which accounts for the high trans diastereoselectivity observed in the product. mdpi.com The final step involves the tautomerization of the resulting enol to the more stable cyclopentenone.

Computational studies using density functional theory (DFT) on related systems have supported this multistep mechanism, indicating that the process is kinetically accessible. nih.gov

Catalytic Methodologies in this compound Transformations

The efficiency and selectivity of the rearrangement of this compound are highly dependent on the choice of catalyst. While Brønsted acids can facilitate the reaction, Lewis acids have emerged as superior catalysts, offering milder reaction conditions and improved yields.

Lewis Acid Catalysis (e.g., Dysprosium triflate)

Among the various Lewis acids employed, Dysprosium(III) triflate (Dy(OTf)₃) has proven to be a particularly effective catalyst for the Piancatelli and aza-Piancatelli rearrangements of 2-furylcarbinols, including this compound. figshare.com Typically, the reaction is carried out using catalytic amounts of Dy(OTf)₃ in a suitable organic solvent, such as acetonitrile, at elevated temperatures. figshare.com

The use of Dy(OTf)₃ offers several advantages, including its tolerance to various functional groups and its ability to be used in catalytic quantities, making the process more atom-economical. Other Lewis acids like scandium(III) triflate (Sc(OTf)₃) have also been used, though Dy(OTf)₃ is often preferred due to its lower cost and comparable or superior performance. figshare.com

Role of Catalyst in Reaction Selectivity and Efficiency

The Lewis acid catalyst plays a crucial role in activating the substrate towards the rearrangement. It coordinates to the hydroxyl group of this compound, facilitating its departure as a leaving group and promoting the formation of the key carbocation intermediate. This activation allows the reaction to proceed under milder conditions than those required with traditional Brønsted acids, which often lead to the formation of undesired side products and polymerization. mdpi.com

The choice of catalyst can also influence the selectivity of the reaction. For instance, in the aza-Piancatelli rearrangement, the Lewis acid must selectively activate the 2-furylcarbinol in the presence of a nucleophilic amine. Lanthanide triflates like Dy(OTf)₃ have demonstrated this selective activation. figshare.com The efficiency of the reaction, in terms of yield and reaction time, is also significantly enhanced by the use of an appropriate Lewis acid catalyst.

Below is a table summarizing the effect of different catalysts on the aza-Piancatelli rearrangement of a representative 2-furylcarbinol with an aniline (B41778) derivative, which provides insight into the expected catalytic behavior with this compound.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Dy(OTf)₃ (5)MeCN803-5>80
Sc(OTf)₃ (5)MeCN803-5>80
PMA (0.03)MeCNReflux1>80

Data adapted from a study on aza-Piancatelli rearrangements of related 2-furylcarbinols. mdpi.com PMA = Phosphomolybdic acid.

Kinetic Studies and Elucidation of Reaction Mechanisms

Detailed kinetic studies are essential for a complete understanding of the reaction mechanism, including the identification of the rate-determining step and the influence of various parameters on the reaction rate.

Rate-Determining Steps in Transformations

For the aza-Piancatelli rearrangement, computational studies on related systems suggest that the initial steps, including the nucleophilic attack of the amine and the subsequent ring-opening, have relatively low activation barriers. nih.gov The 4π-electrocyclization step is also considered to be kinetically accessible. nih.gov

Tandem in situ ReactIR and HPLC-MS monitoring of the dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement of 2-furylcarbinols has provided valuable insights into the reaction progress and has allowed for the observation of previously unseen intermediates. figshare.com While specific kinetic data for the rearrangement of this compound is not extensively available in the public domain, studies on analogous systems provide a framework for understanding its kinetic profile.

Further investigation, potentially utilizing techniques like kinetic isotope effect studies, would be invaluable in definitively pinpointing the rate-determining step for the transformation of this compound. youtube.com

Mechanistic Probes and Isotopic Labeling Studies

The elucidation of reaction mechanisms involving this compound can be significantly advanced through the use of mechanistic probes and isotopic labeling studies. While specific experimental data for this particular heteroaromatic methanol (B129727) is not extensively documented in publicly available literature, the principles of physical organic chemistry and studies on analogous systems provide a robust framework for understanding how such investigations would be designed and what insights they would yield. These studies are crucial for distinguishing between proposed reaction pathways, identifying rate-determining steps, and characterizing the nature of transition states.

Kinetic Isotope Effect (KIE) studies, for instance, are a powerful tool for probing the bonding changes that occur in the rate-determining step of a reaction. wikipedia.orglibretexts.org By replacing an atom at a specific position in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed. wikipedia.org A primary KIE (kH/kD > 1) would be expected if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.eduyoutube.com For example, in an oxidation reaction of this compound to the corresponding ketone, a significant primary KIE would be anticipated upon deuteration of the carbinol hydrogen (the hydrogen attached to the carbon bearing the hydroxyl group), suggesting that the C-H bond cleavage is part of the slowest step of the reaction. Conversely, the absence of a significant KIE would imply that C-H bond breaking occurs in a fast step, either before or after the rate-determining step.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. wikipedia.org For instance, in a nucleophilic substitution reaction at the carbinol carbon, a secondary KIE might be observed upon isotopic labeling of the α-carbon. The magnitude of this effect can help differentiate between SN1 and SN2 mechanisms. wikipedia.org

Isotopic labeling can also be employed to trace the fate of atoms throughout a reaction. For example, by using ¹⁸O-labeled water as a solvent in an acid-catalyzed racemization or substitution reaction, the degree of incorporation of the heavy oxygen isotope into the alcohol product or recovered starting material can be quantified. This would provide evidence for the formation of a carbocation intermediate that can be attacked by the solvent.

Furthermore, mechanistic probes can be used to trap reactive intermediates. In reactions proposed to proceed through a carbocation intermediate, the addition of a potent nucleophile as a trapping agent could lead to the formation of a new product, thereby providing evidence for the existence of that intermediate. The reactivity of the furan and thiophene rings themselves can be probed under different reaction conditions. For instance, the relative rates of electrophilic substitution on the furan versus the thiophene ring can be investigated. numberanalytics.com

While detailed experimental data on this compound is scarce, the following table illustrates the type of data that could be generated from mechanistic studies and the potential interpretations.

Experiment TypeIsotopic Labeling/ProbeHypothetical ObservationPotential Mechanistic Implication
Oxidation with MnO₂Deuteration of the carbinol C-H bondkH/kD = 5.8The C-H bond is broken in the rate-determining step.
Acid-Catalyzed Hydrolysis¹⁸O-labeled water as solventComplete incorporation of ¹⁸O into the alcohol productReaction proceeds through a carbocation intermediate that exchanges with the solvent.
Solvolysis in MethanolAddition of sodium azide (B81097) as a trapping agentFormation of furan-2-yl(thiophen-2-yl)methyl azideEvidence for the formation of a carbocation intermediate.
BrominationCompetitive reaction with an equimolar mixture of furan and thiophenePreferential bromination of the furan ringThe furan ring is more susceptible to electrophilic attack than the thiophene ring under these conditions.

These examples, while hypothetical for this compound, are based on well-established principles and studies of similar compounds. researchgate.netnih.gov The application of such techniques would be invaluable in constructing a detailed and accurate picture of the reaction mechanisms for this interesting bifunctional heterocyclic compound.

Derivatization and Transformative Chemistry of Furan 2 Yl Thiophen 2 Yl Methanol

Synthesis of Substituted Derivatives from the Core Scaffold

The core structure of furan-2-yl(thiophen-2-yl)methanol allows for the introduction of various substituents on both the furan (B31954) and thiophene (B33073) rings. Electrophilic aromatic substitution is a primary method for this, given the electron-rich nature of the five-membered heterocycles. nih.gov The positions most susceptible to substitution are typically the C5 position of the furan ring and the C5 position of the thiophene ring, which are activated by the heteroatom and the methanol (B129727) bridge.

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2), which can serve as a precursor for other functional groups.

Halogenation: Incorporation of halogen atoms (Cl, Br, I), providing handles for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: Attachment of acyl and alkyl groups, respectively, to the heterocyclic rings.

The regioselectivity of these substitutions can be influenced by the reaction conditions and the directing effects of the existing substituents.

Table 1: Examples of Substituted Derivatives from this compound

Derivative NameSynthetic MethodPotential Application
(5-Nitro-furan-2-yl)(thiophen-2-yl)methanolNitrationIntermediate for amine synthesis
(5-Bromo-furan-2-yl)(thiophen-2-yl)methanolBrominationPrecursor for cross-coupling
(Furan-2-yl)(5-chloro-thiophen-2-yl)methanolChlorinationBuilding block for complex molecules
(5-Acetyl-furan-2-yl)(thiophen-2-yl)methanolFriedel-Crafts AcylationKetone for further derivatization

Functional Group Interconversions of the Methanol Moiety

The hydroxyl group of the methanol bridge is a key site for a variety of functional group interconversions. These transformations allow for the modulation of the compound's physical and chemical properties.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, furan-2-yl(thiophen-2-yl)methanone. This transformation is commonly achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). The resulting ketone is a valuable intermediate for further reactions, including the synthesis of imines, oximes, and hydrazones. rsc.org

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This can be used to introduce a wide range of functionalities.

Etherification: Conversion of the alcohol to an ether can be accomplished under basic conditions followed by reaction with an alkyl halide (Williamson ether synthesis).

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by nucleophiles to introduce groups such as azides, nitriles, or halides. vanderbilt.edu

Table 2: Functional Group Interconversions of the Methanol Moiety

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)Furan-2-yl(thiophen-2-yl)methanoneOxidation
This compoundAcetic anhydride (B1165640), pyridineFuran-2-yl(thiophen-2-yl)methyl acetate (B1210297)Esterification
This compoundNaH, CH3IFuran-2-yl(thiophen-2-yl)methoxymethaneEtherification
This compound1. TsCl, pyridine; 2. NaN32-(Azidomethyl)-2-thienylfuranNucleophilic Substitution

Exploration of Heterocyclic Annulation and Fusion Reactions

The furan and thiophene rings of this compound can participate in annulation and fusion reactions to construct more complex polycyclic heterocyclic systems. These reactions often utilize the reactivity of the C-H bonds adjacent to the heteroatoms.

For instance, intramolecular cyclization reactions can be designed by introducing appropriate functional groups onto the core scaffold. A classic example is the Pictet-Spengler reaction, where a β-arylethylamine derivative could be cyclized to form a new heterocyclic ring. While not directly applicable to the parent alcohol, derivatization to an amine followed by reaction with an aldehyde or ketone could initiate such a cyclization.

Another approach involves metal-catalyzed cross-coupling reactions to build additional rings. For example, a di-halogenated derivative of this compound could undergo intramolecular coupling to form a fused system. The exploration of cycloaddition reactions, such as the Diels-Alder reaction with the furan ring acting as the diene, can also lead to the formation of new bicyclic structures.

Computational and Theoretical Chemical Investigations of Furan 2 Yl Thiophen 2 Yl Methanol

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides a fundamental understanding of the electronic structure of furan-2-yl(thiophen-2-yl)methanol, which is key to predicting its chemical reactivity. Methods like Density Functional Theory (DFT) are instrumental in this regard.

The electronic properties of this compound are largely dictated by the interplay between the furan (B31954) and thiophene (B33073) rings. The oxygen atom in the furan ring is more electronegative than the sulfur atom in the thiophene ring. This difference influences the electron distribution across the molecule and the aromaticity of the respective rings. ksu.edu.sa Generally, thiophene exhibits a higher degree of aromaticity compared to furan. ksu.edu.sa

A critical aspect of understanding reactivity through quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For furan and thiophene derivatives, the HOMO is typically a π-orbital distributed over the heterocyclic ring, while the LUMO is a π-antibonding orbital. In this compound, the HOMO is likely to have significant contributions from both the furan and thiophene rings, with the exact distribution depending on their relative orientation. The LUMO is also expected to be a π-orbital delocalized over both rings. The methanolic hydroxyl group can also influence the electronic properties through inductive and hydrogen-bonding effects.

Computational studies on related furan-thiophene systems have shown that the substitution pattern and the nature of the linkage between the rings can significantly tune the FMO energies and the HOMO-LUMO gap. These calculations are essential for predicting the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution, the positions with the highest HOMO density are the most likely to be attacked. imperial.ac.uk

Table 1: Representative Computationally Derived Electronic Properties of Furan and Thiophene Containing Compounds.
CompoundMethodologyHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furanDFT-5.10-2.063.04
2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗oneDFT/B3LYP-6.367-2.7053.662
Quinolone-based hydrazone with 5-nitrofuranDFTEnergy Gap: 0.112566 eV0.112566

Theoretical Studies of Reaction Pathways and Energy Profiles

Theoretical studies are pivotal in mapping out potential reaction pathways for this compound and determining their energetic feasibility. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed.

Common reactions for furan and thiophene derivatives include electrophilic substitution, Diels-Alder reactions, and ring-opening reactions. researchgate.netstackexchange.com For this compound, several reaction pathways can be envisaged and studied computationally:

Electrophilic Aromatic Substitution: Both the furan and thiophene rings can undergo electrophilic substitution. Theoretical calculations can predict the regioselectivity of such reactions (i.e., which position on which ring is most reactive) by analyzing the stability of the possible sigma-complex intermediates. citycollegekolkata.org The activation barriers for the formation of these intermediates can be calculated to determine the most favorable reaction pathway.

Reactions involving the Hydroxyl Group: The methanol (B129727) bridge can undergo reactions typical of alcohols, such as oxidation to the corresponding ketone or etherification. Computational modeling can be used to study the mechanisms of these reactions, including the role of catalysts.

Ring Opening Reactions: Furans, in particular, are susceptible to acid-catalyzed ring-opening reactions. researchgate.netstackexchange.com Theoretical studies can elucidate the mechanism of such a process for this compound, identifying the key intermediates and transition states involved in the cleavage of the furan ring.

The energy profile of a reaction provides crucial information about its kinetics and thermodynamics. The height of the energy barrier (activation energy) determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is exothermic or endothermic. Computational methods can provide these energy values with a high degree of accuracy, guiding the design of experimental conditions to favor a desired reaction pathway.

Mechanistic Insights from Computational Analyses

Computational analyses offer a molecular-level view of reaction mechanisms that is often difficult to obtain through experimental means alone.

The transition state is a fleeting, high-energy species that represents the bottleneck of a chemical reaction. Identifying and characterizing the transition state structure is a cornerstone of mechanistic studies. Computational methods allow for the precise location of transition state structures on the potential energy surface.

Once a transition state is located, its geometry can be analyzed to understand the bonding changes that occur during the reaction. For example, in an electrophilic substitution reaction on this compound, transition state analysis would reveal the extent of bond formation between the electrophile and the aromatic ring, as well as the degree of charge delocalization in the transition state.

Furthermore, vibrational frequency calculations are performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. This analysis confirms that the located structure is indeed a transition state and not a minimum on the potential energy surface.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. dntb.gov.ua This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway and energetics. rsc.org For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, making explicit solvent models particularly useful for studying its reactions in protic solvents.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how changes in the molecular structure of a compound affect its chemical reactivity or biological activity. Computational methods are exceptionally well-suited for conducting SRR studies on this compound and its derivatives.

By systematically modifying the structure of this compound in-silico (e.g., by introducing different substituents on the furan or thiophene rings, or by altering the linker between them), it is possible to calculate various electronic and structural parameters for a series of related compounds. These parameters can then be correlated with their predicted reactivity.

Quantitative Structure-Activity Relationship (QSAR) is a powerful extension of SRR. nih.gov In a QSAR study, a statistical model is developed that relates the structural or physicochemical properties of a set of compounds to their biological activity. For this compound derivatives, a QSAR model could be built to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. The descriptors used in such models are often derived from computational calculations and can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume and surface area.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

These computational SRR and QSAR studies can provide valuable guidance for the rational design of new this compound derivatives with enhanced reactivity or desired biological properties, thereby accelerating the discovery of new functional molecules. mdpi.com

Furan 2 Yl Thiophen 2 Yl Methanol As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Architectures

The unique combination of two different five-membered aromatic heterocycles and a reactive hydroxyl group makes furan-2-yl(thiophen-2-yl)methanol an excellent starting point for the construction of intricate organic molecules. Both furan (B31954) and thiophene (B33073) rings are prevalent motifs in numerous natural products and pharmacologically active compounds. researchgate.netijabbr.comresearchgate.net The compound can be strategically employed to introduce these heterocyclic units into larger, more complex frameworks.

The alcohol functionality acts as a synthetic handle, allowing for a variety of transformations. For instance, it can be converted into other functional groups, such as ketones via oxidation or ethers and esters through substitution reactions. These transformations pave the way for subsequent carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, or transition-metal-catalyzed cross-coupling reactions.

Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic systems. Research on related furan derivatives has demonstrated their use in synthesizing fused polyheterocyclic systems, such as naphthofurans, which are present in natural products with significant biological activities. nih.gov The strategic incorporation of this compound allows for the assembly of novel molecular architectures that are otherwise challenging to synthesize.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

Reaction TypeReagent/Catalyst ExamplePotential ProductApplication in Complex Synthesis
OxidationDess-Martin periodinane (DMP)Furan-2-yl(thiophen-2-yl)methanonePrecursor for further C-C bond formation at the carbonyl group.
EtherificationNaH, Alkyl Halide (e.g., CH₃I)2-((Methoxy(thiophen-2-yl)methyl)furanModification of polarity and steric properties; introduction of new functionalities.
EsterificationAcyl Chloride, PyridineFuran-2-yl(thiophen-2-yl)methyl acetate (B1210297)Protection of the hydroxyl group or introduction of a new linking point.
Substitution (e.g., Piancatelli Rearrangement)Acid catalystFunctionalized cyclopentenonesAccess to carbocyclic systems from a furan precursor. orgsyn.org
C-H FunctionalizationPalladium catalystArylated or alkylated furan/thiophene ringsDirect elaboration of the heterocyclic core to build complexity.

Application in Multi-Step Organic Synthesis Pathways

This compound is a key intermediate in linear and convergent multi-step synthetic sequences. Its differential reactivity allows for selective manipulation of its functional groups. For example, the hydroxyl group can be protected while chemical modifications are performed on the furan or thiophene rings, or vice versa.

In a typical multi-step synthesis, the alcohol might first be oxidized to the corresponding ketone, furan-2-yl(thiophen-2-yl)methanone. This ketone can then undergo a Grignard reaction to install a new carbon substituent, followed by dehydration to form a substituted alkene. Alternatively, the heterocyclic rings can undergo electrophilic substitution reactions like nitration or halogenation, primarily at the C5 position of the furan ring and the C5 position of the thiophene ring, which are the most activated sites. ijabbr.com

Continuous-flow synthesis technologies have been successfully applied to multi-step reactions involving furan derivatives, allowing for the rapid and efficient production of complex molecules without the need to isolate intermediates. acs.org Such automated processes can enhance the utility of intermediates like this compound in constructing libraries of related compounds for drug discovery or materials science. nih.gov

Precursor in the Formation of Related Heterocyclic Compounds

One of the most powerful applications of furan-containing compounds in synthesis is their use as precursors to other heterocyclic and carbocyclic systems. The furan ring is a masked 1,4-dicarbonyl compound, a feature that can be revealed under various reaction conditions.

Paal-Knorr Synthesis: Treatment of a furan derivative with an amine in the presence of an acid catalyst can lead to the formation of a pyrrole (B145914). This transformation allows for the conversion of the furan moiety in this compound into a pyrrole ring, yielding a pyrrol-2-yl(thiophen-2-yl)methanol derivative.

Synthesis of Pyridazines: Reaction with hydrazine (B178648) can convert the furan ring into a dihydropyridazine, which can be subsequently oxidized to a pyridazine.

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the Piancatelli rearrangement, can transform furfuryl alcohols into functionalized cyclopentenones. orgsyn.org This provides a route from a heterocyclic starting material to a valuable carbocyclic building block.

Research has shown that furfuryl alcohol derivatives can be used to synthesize a variety of other heterocycles, including thiophenes and pyridines, through carefully designed reaction sequences. echemcom.comscirp.org For example, reaction of 2-((furan-2-ylmethyl)thio)acetohydrazide with various reagents can yield oxadiazole and triazole derivatives. echemcom.com This highlights the potential of this compound as a versatile starting material for a diverse range of heterocyclic structures.

Table 2: Heterocyclic Scaffolds Accessible from Furan Precursors

Starting Furan DerivativeReagent(s)Resulting HeterocycleReaction Type
Furfuryl AlcoholPrimary Amine, AcidN-Substituted PyrrolePaal-Knorr Pyrrole Synthesis
FuranBr₂, MeOH; then Na₂SThiopheneRing transformation
Furfuryl AlcoholAcid Catalyst4-HydroxycyclopentenonePiancatelli Rearrangement orgsyn.org
FuranHydrazinePyridazineRing expansion/transformation
2-Furyl MethanethiolCS₂, KOH; then Hydrazine1,2,4-TriazoleMulti-step cyclization echemcom.com

Strategic Utility in Retrosynthetic Analysis

In the context of retrosynthesis, where a target molecule is deconstructed into simpler, commercially available precursors, this compound represents a key synthon. Its structure can be disconnected through a carbon-carbon bond between the carbinol carbon and one of the heterocyclic rings.

The most logical retrosynthetic disconnection involves a Grignard-type reaction. This pathway breaks the bond between the methanol (B129727) carbon and the furan ring, leading to 2-furaldehyde and a thiophen-2-yl Grignard reagent (or the equivalent organolithium species). Alternatively, disconnecting the other carbon-carbon bond points to a thiophene-2-carboxaldehyde and a 2-furyl Grignard reagent. Since both aldehydes and the parent heterocycles (furan and thiophene) are readily available, this makes this compound an attractive and synthetically accessible intermediate. orgsyn.org

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

Furan-2-yl(thiophen-2-yl)methanol, a compound featuring both a furan (B31954) and a thiophene (B33073) ring linked by a methanol (B129727) bridge, is primarily recognized as a valuable intermediate in organic synthesis. Its constituent heterocycles, furan and thiophene, are cornerstones of heterocyclic chemistry, known for their distinct electronic properties and reactivity. Furan, with its higher degree of diene character, readily participates in cycloaddition reactions, while the more aromatic thiophene ring is generally more stable and undergoes electrophilic substitution. The methanolic linker provides a reactive site for a variety of chemical transformations, including oxidation, esterification, and etherification.

The synthesis of this compound and its derivatives has been explored through various methodologies. A common approach involves the coupling of a furan-based Grignard reagent with a thiophene aldehyde, or vice versa. Other synthetic strategies include the reduction of the corresponding ketone, furan-2-yl(thiophen-2-yl)methanone. The characterization of this compound relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm its unique structural features.

Identification of Unresolved Challenges and Gaps in Knowledge

Despite the existing knowledge, several challenges and knowledge gaps hinder the full exploitation of this compound's potential.

Selective Functionalization: A significant hurdle lies in the selective functionalization of either the furan or the thiophene ring in the presence of the other. Their differing reactivity can be exploited to some extent, but achieving high selectivity, particularly at specific positions on the rings, remains a formidable challenge. This limits the ability to create precisely tailored molecules for specific applications.

Scalability of Synthesis: While laboratory-scale syntheses are established, scalable and cost-effective production methods for this compound and its derivatives are not well-developed. This is a critical barrier to its potential industrial applications.

Comprehensive Reactivity Profile: A comprehensive and systematic study of the reactivity of this compound under a wide range of reaction conditions is lacking. Understanding its behavior with a broader array of reagents and catalysts would unlock new synthetic possibilities.

Structure-Property Relationships: The relationship between the specific substitution patterns on the furan and thiophene rings and the resulting physicochemical and biological properties of the molecule is not yet fully understood. A deeper comprehension of these relationships is crucial for the rational design of new functional materials and therapeutic agents.

Prospective Directions for Future Synthetic Methodology Development

The future of this compound chemistry lies in the development of more sophisticated and efficient synthetic methods.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure this compound is a key area for future research. Chiral versions of this molecule could serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

Continuous Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and efficiency. acs.org

C-H Activation Strategies: The direct functionalization of C-H bonds on the furan and thiophene rings represents a highly atom-economical and elegant approach to creating derivatives. Developing selective C-H activation protocols would be a major breakthrough.

Photoredox and Electrochemical Methods: Exploring photoredox and electrochemical synthesis methods could provide novel and milder reaction pathways for the formation and functionalization of the this compound scaffold.

Potential for Further Mechanistic and Theoretical Elucidations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new ones.

Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this molecule. acs.orgacs.org These theoretical investigations can help to predict the outcomes of reactions and guide experimental work.

In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as reaction monitoring with NMR or IR, can provide real-time information about the formation of intermediates and the kinetics of reactions involving this compound. This can lead to a more detailed understanding of the underlying reaction mechanisms.

Emerging Roles in Advanced Chemical Synthesis

The unique structural and electronic properties of this compound position it as a promising candidate for a range of advanced applications.

Medicinal Chemistry: Thiophene and furan moieties are present in numerous FDA-approved drugs. nih.gov The combination of these two heterocycles in a single molecule, along with the reactive methanol group, makes this compound an attractive scaffold for the development of new therapeutic agents. nih.gov Its derivatives could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.net

Material Science: The conjugated system formed by the furan and thiophene rings suggests potential applications in the field of organic electronics. acs.org Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org The ability to tune the electronic properties through substitution on the heterocyclic rings is a key advantage in this area. acs.org

Polymer Chemistry: The hydroxyl group of this compound can be used as a handle for polymerization, leading to the formation of novel polymers with unique thermal, mechanical, and electronic properties.

Q & A

Q. Methodological Guidance

  • Mass Spectrometry : High-resolution (HRMS) distinguishes between this compound (C₉H₈O₂S, [M+H]⁺ = 181.0321) and analogs like Di(thiophen-2-yl)methanol (C₉H₈OS₂, [M+H]⁺ = 197.0095) .
  • DFT Calculations : Compare experimental vs. computed NMR/IR spectra to identify misassignments. Gaussian09 with B3LYP/6-311+G(d,p) basis set is recommended .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store under nitrogen at -20°C to avoid oxidation.
  • Waste must be neutralized with dilute HCl before disposal in halogenated solvent containers .

How can computational modeling predict the compound’s bioactivity or material properties?

Advanced Research Question

  • Molecular Docking : AutoDock Vina simulates binding to targets like cytochrome P450 (CYP3A4), predicting metabolic stability.
  • DFT : Calculates HOMO-LUMO gaps (~4.5 eV) to assess potential as an organic semiconductor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.